1-Bromo-2-butoxy-4-fluorobenzene
CAS No.: 1036724-57-8
Cat. No.: VC3399331
Molecular Formula: C10H12BrFO
Molecular Weight: 247.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1036724-57-8 |
---|---|
Molecular Formula | C10H12BrFO |
Molecular Weight | 247.1 g/mol |
IUPAC Name | 1-bromo-2-butoxy-4-fluorobenzene |
Standard InChI | InChI=1S/C10H12BrFO/c1-2-3-6-13-10-7-8(12)4-5-9(10)11/h4-5,7H,2-3,6H2,1H3 |
Standard InChI Key | HXDXLVKJJHIJTR-UHFFFAOYSA-N |
SMILES | CCCCOC1=C(C=CC(=C1)F)Br |
Canonical SMILES | CCCCOC1=C(C=CC(=C1)F)Br |
Introduction
Chemical Identity and Structure
Basic Identification
1-Bromo-2-butoxy-4-fluorobenzene is identified by the CAS Registry Number 1036724-57-8. This compound features a benzene ring substituted with a bromine atom at position 1, a butoxy group at position 2, and a fluorine atom at position 4. Its molecular formula is C₁₀H₁₂BrFO, with a molecular weight of approximately 247.10 g/mol .
Structural Characteristics
The structure of 1-Bromo-2-butoxy-4-fluorobenzene can be represented by several notations that are essential for database searches and chemical informatics:
Identifier Type | Value |
---|---|
IUPAC Name | 1-bromo-2-butoxy-4-fluorobenzene |
Canonical SMILES | CCCCOC1=C(C=CC(=C1)F)Br |
InChI | InChI=1S/C10H12BrFO/c1-2-3-6-13-10-7-8(12)4-5-9(10)11/h4-5,7H,2-3,6H2,1H3 |
InChI Key | HXDXLVKJJHIJTR-UHFFFAOYSA-N |
Table 1: Chemical Identifiers for 1-Bromo-2-butoxy-4-fluorobenzene
Physical and Chemical Properties
Physical Properties
1-Bromo-2-butoxy-4-fluorobenzene typically exists as a colorless to pale yellow liquid at room temperature. While specific physical data is limited in the available literature, we can infer several properties based on its structure and similar compounds:
Property | Value |
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Physical State | Liquid at room temperature |
Molecular Weight | 247.10 g/mol |
Exact Mass | 246.0056 g/mol |
Table 2: Physical Properties of 1-Bromo-2-butoxy-4-fluorobenzene
Chemical Reactivity
The reactivity of 1-Bromo-2-butoxy-4-fluorobenzene is primarily dictated by the three functional groups attached to the benzene ring:
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The bromine atom at position 1 makes the compound amenable to various transformations, particularly metal-catalyzed coupling reactions. As a good leaving group, bromine facilitates nucleophilic aromatic substitution reactions.
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The butoxy group at position 2 serves as an electron-donating group, influencing the electron density within the aromatic ring and affecting reactivity patterns.
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The fluorine atom at position 4 contributes to the electronic character of the molecule through its high electronegativity, potentially stabilizing negative charges in reaction intermediates.
Synthetic Methodologies
Preparation Routes
Several synthetic approaches can be employed to prepare 1-Bromo-2-butoxy-4-fluorobenzene:
Electrophilic Aromatic Substitution
One potential route involves bromination of 2-butoxy-4-fluorobenzene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). This approach utilizes the directing effects of the existing substituents to achieve regioselective bromination.
Nucleophilic Substitution
An alternative approach could involve the alkoxylation of 1-bromo-4-fluorobenzene through nucleophilic substitution. This would typically require treatment with butyl alcohol in the presence of a strong base such as potassium tert-butoxide (KOtBu) to facilitate the substitution reaction.
Optimization Considerations
For laboratory and industrial syntheses, several factors must be considered to optimize yield and purity:
Parameter | Consideration |
---|---|
Temperature | Controlled heating conditions to favor desired reaction pathway |
Catalyst Selection | Lewis acids for bromination; bases for alkoxylation |
Solvent System | Aprotic solvents typically preferred for substitution reactions |
Reaction Time | Extended reaction times may be necessary for complete conversion |
Table 3: Optimization Parameters for the Synthesis of 1-Bromo-2-butoxy-4-fluorobenzene
Applications in Organic Synthesis
Building Block in Complex Molecule Synthesis
1-Bromo-2-butoxy-4-fluorobenzene serves as a versatile building block in organic synthesis, particularly in the construction of more complex molecular architectures. Its utility stems from the presence of the reactive bromine atom, which can participate in numerous transformations:
Cross-Coupling Reactions
The compound can participate in various palladium-catalyzed cross-coupling reactions:
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Suzuki-Miyaura coupling with boronic acids to form C-C bonds
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Sonogashira coupling with terminal alkynes
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Heck reactions with alkenes
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Buchwald-Hartwig amination for C-N bond formation
Metallation Reactions
The bromine atom can undergo metal-halogen exchange reactions with organolithium or organomagnesium reagents to generate organometallic intermediates, which can then react with various electrophiles.
Functional Group | Potential Transformations |
---|---|
Bromine (C-Br) | Metal-catalyzed couplings, nucleophilic substitution, metal-halogen exchange |
Butoxy (C-O) | Cleavage to generate phenols, transesterification to other ethers |
Fluorine (C-F) | Nucleophilic aromatic substitution (typically requiring harsh conditions) |
Table 4: Functional Group Reactivity Profile of 1-Bromo-2-butoxy-4-fluorobenzene
Biological and Medicinal Relevance
Antimicrobial Properties
Fluorinated and brominated aromatic compounds have demonstrated antibacterial and antifungal properties in various screening studies. The precise activity of 1-Bromo-2-butoxy-4-fluorobenzene would require specific testing, but structural features suggest potential in this area.
Enzyme Inhibition
The unique substitution pattern may enable interactions with enzyme active sites, potentially leading to inhibitory effects on specific biochemical pathways.
Analytical Characterization
Spectroscopic Profile
Characterization of 1-Bromo-2-butoxy-4-fluorobenzene would typically involve multiple spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR would show characteristic patterns for the aromatic protons, influenced by the fluorine coupling, as well as signals for the butoxy chain.
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¹³C NMR would display carbon signals split by the fluorine atom, particularly for the carbon bearing the fluorine and adjacent carbons.
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¹⁹F NMR would exhibit a characteristic signal for the fluorine atom attached to the aromatic ring.
Mass Spectrometry
Mass spectrometric analysis would typically show characteristic isotope patterns due to the presence of bromine (with natural isotopes ⁷⁹Br and ⁸¹Br in approximately equal abundance), providing a distinctive fingerprint for identification.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) or gas chromatography (GC) would be suitable for purity determination and quality control of this compound. The halogenated nature of the molecule makes it amenable to detection using electron capture detectors in GC analysis.
Structure-Activity Relationships
Comparative Analysis with Related Compounds
Understanding the relationship between structure and activity requires comparison with related compounds:
Compound | Structural Difference | Expected Effect on Reactivity |
---|---|---|
1-Bromo-4-fluorobenzene | Lacks butoxy group | Reduced electron density, higher reactivity toward nucleophiles |
2-Butoxy-4-fluorobenzene | Lacks bromine atom | Less suitable for coupling reactions, different electronic properties |
1-Bromo-4-butoxy-2-fluorobenzene | Different substitution pattern | Altered electronic distribution, different regioselectivity in reactions |
Table 5: Comparison of 1-Bromo-2-butoxy-4-fluorobenzene with Structurally Related Compounds
Positional Isomer Effects
The specific arrangement of substituents in 1-Bromo-2-butoxy-4-fluorobenzene creates a unique electronic environment that distinguishes it from positional isomers, such as 1-bromo-4-butoxy-2-fluorobenzene . These differences can significantly impact chemical reactivity, physical properties, and potential applications.
Hazard Category | Potential Concerns |
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Health Hazards | Potential skin and eye irritation, respiratory tract irritation |
Environmental Impact | Limited biodegradability, potential bioaccumulation |
Physical Hazards | Flammability concerns common to organic compounds |
Table 6: Potential Hazard Categories for 1-Bromo-2-butoxy-4-fluorobenzene
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